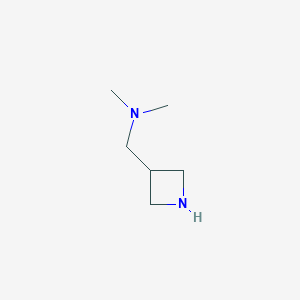

(Azetidin-3-ylmethyl)dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (Azetidin-3-ylmethyl)dimethylamine is a derivative of azetidine, which is a four-membered cyclic amine. Azetidine and its derivatives are of significant interest in synthetic organic chemistry due to their presence in biologically active compounds and potential use in drug discovery. The azetidine ring is known for its strain energy, which can be exploited in various chemical transformations .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the room temperature iodocyclisation of homoallylamines to yield functionalised 2-(iodomethyl)azetidine derivatives. This process can be manipulated to produce either azetidine or pyrrolidine derivatives by adjusting the reaction temperature. Additionally, primary and secondary amines can be reacted with iodomethyl azetidine derivatives to produce stable methylamino azetidine derivatives . Another approach for synthesizing azetidine derivatives involves the regiospecific C4-epimerization of cis-3-substituted 4-formyl-2-azetidinones using aqueous dimethylamine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, with the potential for chirality at multiple centers. For instance, the structure of 3-dimethylamino-4-ethoxy-2-oxo-1-phenyl-3-azetidinecarbonitrile has been determined to be monoclinic with the azetidinone ring being nearly planar. The relative configurations at the chiral centers are R,R or S,S, indicating the presence of stereoisomerism .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions due to the reactivity of the azetidine ring. For example, 2-aryl-3,3-dichloroazetidines can be synthesized by reduction of corresponding azetidinones and can further react with bases to yield aziridines through ring contraction or hydrolysis to form aroylaziridines . Azetidine itself can polymerize under the influence of cationic initiators to form polymers containing a mix of tertiary, secondary, and primary amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on the substituents attached to the azetidine ring. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the potential of azetidine derivatives to act as ligands for nicotinic receptors. The specific radioactivity and synthesis conditions indicate the compound's suitability for biological applications . Additionally, azetidine derivatives have been explored for their antioxidant, antimicrobial, and antitubercular activities, suggesting a wide range of potential pharmacological uses .

Aplicaciones Científicas De Investigación

“(Azetidin-3-ylmethyl)dimethylamine” is a four-membered heterocyclic amine. It has important characteristics in the field of scientific research, especially in the area of drug discovery. This compound is often used as an intermediate in pharmaceutical research and development .

-

Pharmaceutical Research

- This compound is often used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that it is used to produce would depend on the particular research being conducted.

- It is also used in the production of reference standards for analytical chemistry . These standards are used to ensure the accuracy and reliability of analytical methods, particularly in the pharmaceutical industry.

-

Chemical Synthesis

-

Reference Standards

-

Intermediates for Pharmaceutical Research

-

Chemical Synthesis

-

Hazard Classification & Labelling

Safety And Hazards

- Safety Precautions :

- Handle with care in a well-ventilated area.

- Use appropriate protective equipment (gloves, goggles, lab coat).

- Hazards :

- Toxicity : Assess toxicity based on the specific compound.

- Reactivity : Avoid contact with strong acids or bases.

- Flammability : Evaluate flammability properties.

Direcciones Futuras

- Biological Studies : Investigate the biological activities of derivatives containing the azetidine ring.

- Synthetic Applications : Explore further synthetic transformations using this scaffold.

- Drug Discovery : Assess its potential as a lead compound for drug development.

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)5-6-3-7-4-6/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHQGNNZIQLBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Azetidin-3-ylmethyl)dimethylamine | |

CAS RN |

321890-34-0 |

Source

|

| Record name | (AZETIDIN-3-YLMETHYL)DIMETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)